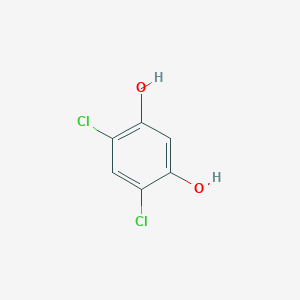

4,6-Dichlororesorcinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60650. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichlorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLQBYQELUWBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021563 | |

| Record name | 4,6-Dichloro-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-19-9 | |

| Record name | 4,6-Dichlororesorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dichlororesorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 4,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dichloro-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichlororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-Dichlororesorcinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC3AZC6BG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 4,6-Dichlororesorcinol from Resorcinol

Abstract

4,6-Dichlororesorcinol is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of pharmaceuticals, high-performance polymers, and specialized dyes. Its utility stems from the specific arrangement of chloro- and hydroxyl- functional groups on the aromatic ring, which dictates its reactivity and structural contributions. This guide provides a comprehensive technical overview of the synthesis of this compound from resorcinol, grounded in the principles of electrophilic aromatic substitution. We will explore the mechanistic underpinnings that govern the reaction's regioselectivity, present a detailed and validated experimental protocol, discuss critical safety considerations, and outline methods for product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this important chemical transformation.

Introduction and Strategic Importance

Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic compound, susceptible to electrophilic substitution. The two hydroxyl groups strongly direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The synthesis of this compound represents a classic case of controlled, regioselective halogenation. Achieving high selectivity for the 4,6-dichloro isomer while minimizing the formation of other chlorinated species (e.g., 4-chlororesorcinol, 2,4-dichlororesorcinol, and 2,4,6-trichlororesorcinol) is the primary challenge and the focus of a well-designed synthetic protocol.[1]

The strategic importance of this compound lies in its role as a versatile precursor. In pharmaceutical development, the chlorinated resorcinol scaffold can be a key component in the synthesis of complex molecules with specific biological activities.[2] While direct therapeutic applications are not widely documented, its derivatives are explored in various medicinal chemistry programs.[2]

Mechanistic Rationale: Achieving Regioselectivity

The chlorination of resorcinol is a textbook example of electrophilic aromatic substitution. The reaction's outcome is dictated by the powerful activating and directing effects of the two hydroxyl groups.

Pillar of Expertise: Understanding Electron Density The hydroxyl groups are strong activating groups due to the lone pairs on the oxygen atoms, which can be delocalized into the benzene ring through resonance. This significantly increases the nucleophilicity of the ring, making it highly reactive towards electrophiles like the chloronium ion (Cl⁺) or a polarized chlorine source.

The electron density is preferentially increased at the positions ortho and para to the hydroxyl groups.

-

Position 2: ortho to both OH groups.

-

Position 4: para to one OH group and ortho to the other.

-

Position 6: para to one OH group and ortho to the other.

-

Position 5: meta to both OH groups.

Positions 4 and 6 are the most electronically enriched and sterically accessible, making them the primary sites for substitution. The first chlorination predominantly yields 4-chlororesorcinol. The second chlorination then occurs at the other highly activated position, the 6-position, to yield the desired this compound. Controlling the stoichiometry of the chlorinating agent and the reaction conditions is paramount to prevent further chlorination at the 2-position, which would lead to 2,4,6-trichlororesorcinol.[1]

Reaction Scheme

The overall transformation is as follows:

Caption: Overall reaction for the synthesis of this compound.

Validated Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound using sulfuryl chloride as the chlorinating agent. This choice is based on its reactivity and relative ease of handling compared to gaseous chlorine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Resorcinol | 99% | Sigma-Aldrich | Must be dry and free-flowing. |

| Sulfuryl Chloride (SO₂Cl₂) | ≥97% | Sigma-Aldrich | Handle with extreme caution in a fume hood. |

| Diethyl Ether | Anhydrous | Fisher Scientific | Solvent for the reaction. |

| Sodium Bicarbonate (NaHCO₃) | Reagent | VWR | For neutralizing acidic byproducts. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | VWR | For drying the organic phase. |

| Toluene | ACS Grade | Fisher Scientific | Recrystallization solvent. |

| Heptane | ACS Grade | Fisher Scientific | Recrystallization co-solvent. |

Safety and Handling

Trustworthiness Pillar: A Protocol Built on Safety A procedure's validity is directly tied to its safety and reproducibility. All operations must be conducted in a well-ventilated chemical fume hood.

-

Resorcinol: Harmful if swallowed and causes skin and eye irritation.

-

Sulfuryl Chloride: Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (SO₂ and HCl). Wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). Ensure a quenching agent (like sodium bicarbonate solution) is readily available.

-

This compound: Causes skin, eye, and respiratory irritation.[3][4] Avoid inhalation of dust.[3]

-

Diethyl Ether: Extremely flammable. Ensure no ignition sources are present.

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for this compound synthesis.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add resorcinol (11.0 g, 0.10 mol). Add 200 mL of anhydrous diethyl ether to dissolve the resorcinol.

-

Temperature Control: Cool the flask in an ice/water bath to an internal temperature of 0-5°C.

-

Chlorination: Prepare a solution of sulfuryl chloride (27.0 g, 16.2 mL, 0.20 mol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred resorcinol solution over a period of 60-90 minutes.

-

Expert Insight: The slow, controlled addition at low temperature is the most critical step for achieving high selectivity. A rapid addition or temperature increase will favor the formation of the over-chlorinated 2,4,6-trichlororesorcinol.

-

-

Reaction & Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The product spot should be significantly more prominent than the starting material spot.

-

Quenching and Work-up: Slowly and carefully add 100 mL of cold water to the reaction flask to quench any unreacted sulfuryl chloride. Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!) and then 100 mL of brine.

-

Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white or pinkish solid.

-

Purification (Self-Validation Step): The purity of the final product is validated through this step. Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid. Slowly add heptane until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to complete crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to a constant weight. A typical yield is in the range of 70-80%.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value | Source |

| Appearance | White to off-white solid | [5] |

| Molecular Formula | C₆H₄Cl₂O₂ | [6] |

| Molecular Weight | 179.00 g/mol | [6] |

| Melting Point | 104-106 °C | [6][7] |

| ¹H NMR (DMSO-d₆) | δ ~10.0 (s, 2H, -OH), ~7.1 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H) | General spectroscopic data |

| Solubility | Soluble in water, methanol, DMSO | [7] |

Conclusion

The synthesis of this compound from resorcinol is a well-established procedure that hinges on the precise control of reaction conditions to ensure high regioselectivity. By carefully managing temperature and the stoichiometry of the chlorinating agent, researchers can effectively minimize side products and obtain a high yield of the desired isomer. The protocol described herein provides a robust and validated pathway for producing this valuable chemical intermediate, empowering further research and development in the fields of medicinal chemistry and material science.

References

- ResearchGate. (n.d.). Scheme 1. Selective chlorination of resorcinol by DMD/HCl system.

- Voudrias, E. A., & Reinhard, M. (2009). Monochloramination of Resorcinol: Mechanism and Kinetic Modeling. Environmental Science & Technology, 43(23), 8994–9000. [Link]

- Onodera, S., & Ishikura, S. (1989). Aqueous chlorination of resorcinol.

- MySkinRecipes. (n.d.). This compound.

- Onodera, S., & Ishikura, S. (1989). Aqueous chlorination of resorcinol. Environmental Toxicology and Chemistry, 8(7), 645-650. [Link]

- MDPI. (n.d.). Synthesis of Resorcinol and Chlorophenol from Irradiation of 1,3-Dichlorobenzene in a Water Ice Environment by Low-Energy Electrons.

- LookChem. (n.d.). This compound|137-19-9.

Sources

physicochemical properties of 4,6-Dichlororesorcinol

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dichlororesorcinol

Introduction: Understanding this compound

This compound (CAS No: 137-19-9), systematically named 4,6-dichloro-1,3-benzenediol, is a chlorinated aromatic organic compound.[1] It presents as a white to pale yellow or pink crystalline solid.[1][2] The core of its structure is a resorcinol (1,3-dihydroxybenzene) framework with two chlorine atoms substituted at the 4 and 6 positions. This substitution pattern confers specific properties that make it a valuable intermediate and building block in various scientific and industrial domains.

Its primary utility is found in the synthesis of more complex molecules. Researchers in drug development utilize it as a reagent for preparing HMG-CoA reductase inhibitors and as an intermediate for antiseptics and disinfectants.[3] In materials science, it serves as a building block for polymers and resins, where the chlorine atoms enhance thermal stability and degradation resistance.[4] Furthermore, its reactive nature makes it suitable for the preparation of dyes, pigments, and agrochemicals like herbicides and fungicides.

This guide provides a comprehensive overview of the core , offering both established data and the experimental context for its determination, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to establish its structure and identity. The arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and intermolecular interactions.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 137-19-9 | [5][6][7] |

| Molecular Formula | C₆H₄Cl₂O₂ | [1][3][5] |

| Molecular Weight | 179.00 g/mol | [3][6][7] |

| Exact Mass | 177.9588348 u | [5] |

| InChI Key | GRLQBYQELUWBIO-UHFFFAOYSA-N | [7][8] |

| Canonical SMILES | C1=C(C(=CC(=C1O)Cl)Cl)O | [5] |

| EC Number | 205-284-1 | [5][7] |

| MDL Number | MFCD00002274 |[6][7] |

Core Physicochemical Properties

The physical state and behavior of this compound under various conditions are critical for its handling, formulation, and reaction chemistry. These properties are summarized below.

Table 2: Summary of Physicochemical Data

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Physical State | Solid, Crystalline Powder | Room Temperature | [1][2][6] |

| Color | White to Pale Pink/Yellow | --- | [1][2][6] |

| Melting Point | 104-106 °C | (lit.) | [2][5][7] |

| 115 °C | [6] | ||

| Boiling Point | 254 °C | (lit.) | [2][5][7] |

| Density | 1.624 g/cm³ | [5] | |

| Water Solubility | Soluble | [1][2][5] | |

| Solvent Solubility | Slightly soluble in DMSO and Methanol | [2][5] | |

| pKa | 7.55 ± 0.23 | Predicted | [2][5] |

| LogP (Octanol-Water) | 2.40 - 2.7 | [5] | |

| Vapor Pressure | 0.0111 mmHg | 25°C | [5] |

| Flash Point | 253-255 °C | |[2][5] |

Solubility Profile

The solubility of a compound is fundamental to its application in solution-based reactions, formulations, and biological systems. This compound is reported to be soluble in water.[2][5] This is attributable to the two hydroxyl (-OH) groups which can form hydrogen bonds with water molecules.[1] However, the presence of the non-polar benzene ring and two chlorine atoms also imparts lipophilic character, as indicated by a LogP value greater than 2.[5] This dual character suggests some solubility in both polar and non-polar environments. It is slightly soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[2][5]

The principle of "like dissolves like" governs these observations.[9] The polar hydroxyl groups favor interaction with polar solvents like water, while the chlorinated aromatic ring favors less polar organic solvents. The overall solubility in a given solvent is a balance of these competing interactions.

Acidity (pKa)

The hydroxyl groups on the resorcinol ring are weakly acidic. The predicted pKa of 7.55 suggests that this compound will exist in equilibrium between its protonated (neutral) and deprotonated (anionic) forms in aqueous solutions around physiological pH.[2][5] The electron-withdrawing nature of the two chlorine atoms increases the acidity of the phenolic protons compared to unsubstituted resorcinol, making it easier to deprotonate.

Understanding the pKa is crucial for:

-

Reaction Chemistry: Predicting its reactivity with bases.

-

Formulation: Selecting appropriate pH and buffer systems to ensure solubility and stability.

-

Drug Development: Estimating its charge state under physiological conditions, which affects membrane permeability and target binding.

Caption: Ionization equilibrium of this compound.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized methods are employed to measure physicochemical properties. The following outlines the principles behind these determinations.

Workflow for Physicochemical Characterization

A logical workflow ensures that foundational properties are determined before more complex analyses are undertaken. Purity is paramount and is typically the first parameter established.

Caption: Standard workflow for physicochemical characterization.

Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample, while a broad and depressed range indicates the presence of impurities.

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 105 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

Protocol 2: Solubility Determination (Shake-Flask Method)

Causality: This method establishes the saturation point of the compound in a specific solvent at a given temperature, providing a quantitative measure of solubility. It is considered the "gold standard" for its reliability.

-

System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed, thermostated flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately withdraw a known volume of the clear, saturated supernatant.

-

Analysis: Dilute the aliquot appropriately and determine the concentration of this compound using a validated analytical technique, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and revealing details about its electronic and vibrational structure.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the two aromatic protons and the two hydroxyl protons, with their chemical shifts influenced by the electronegative chlorine atoms. The ¹³C NMR would show signals for the different carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would be characterized by a broad O-H stretching band (around 3200-3500 cm⁻¹), C-O stretching, aromatic C=C stretching (around 1400-1600 cm⁻¹), and C-Cl stretching bands.

-

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit strong absorbance in the UV region (200-400 nm). The exact wavelength of maximum absorbance (λ_max) can be influenced by the solvent.[8][10] This property is the basis for quantitative analysis in solubility and other assays.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

-

GHS Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5][11]

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][11]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[2][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant.[12]

Conclusion

This compound is a versatile chemical intermediate with a well-defined set of physicochemical properties. Its solubility, acidity, and thermal stability are direct consequences of its molecular structure, featuring two hydroxyl groups and two chlorine atoms on a benzene ring. A thorough understanding of these properties, validated through standardized experimental protocols, is critical for its effective and safe use in research and development, particularly in the fields of pharmaceuticals, materials science, and synthetic chemistry. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions in the handling, formulation, and application of this important compound.

References

- This compound|137-19-9 - LookChem. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- This compound - MySkinRecipes (TH). (n.d.).

- This compound - LookChem Safety Data Sheet. (n.d.).

- This compound - Optional[UV-VIS] - Spectrum - SpectraBase. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- UV-Vis absorption spectrum of the chlorophenols. - ResearchGate. (n.d.).

Sources

- 1. CAS 137-19-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound|137-19-9|lookchem [lookchem.com]

- 6. labproinc.com [labproinc.com]

- 7. This compound 97 137-19-9 [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. file1.lookchem.com [file1.lookchem.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4,6-Dichlororesorcinol: Synthesis, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-Dichlororesorcinol, a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery. We will delve into its chemical identity, detailed safety protocols, physical and chemical properties, and a representative synthetic methodology. This document is intended to serve as a practical resource for laboratory professionals, emphasizing a deep understanding of the material's characteristics and safe handling procedures.

Chemical Identity and Properties

This compound, also known as 4,6-dichloro-1,3-benzenediol, is a disubstituted phenol. Its core structure, resorcinol, is highly activated towards electrophilic substitution by the two hydroxyl groups, which direct ortho and para. This inherent reactivity makes it a versatile precursor in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 137-19-9 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄Cl₂O₂ | [2][3][4] |

| Molecular Weight | 179.00 g/mol | [2][3][5] |

| EC Number | 205-284-1 | [2][5] |

| Synonyms | 4,6-Dichlorobenzene-1,3-diol | [3] |

| InChI Key | GRLQBYQELUWBIO-UHFFFAOYSA-N | [5] |

The physical and chemical properties of this compound are critical for its proper handling, storage, and application in experimental work.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid, White Crystalline Powder | [4] |

| Melting Point | 104-106 °C | [2][5] |

| Boiling Point | 254 °C | [2][5] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2] |

| Vapor Pressure | 0.0111 mmHg at 25°C | [2] |

| Density | 1.624 g/cm³ | [2] |

Comprehensive Safety and Handling Protocol

This compound is classified as a hazardous substance and requires strict safety measures to be followed in a laboratory setting. Adherence to these protocols is not merely procedural but is rooted in the chemical's inherent toxicological profile.

Hazard Identification and GHS Classification

This chemical is categorized as hazardous under the OSHA Hazard Communication Standard.[1] The primary hazards are:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][6]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][6]

Hazard Statements: H315, H319, H335[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the stringent PPE requirements lies in preventing the primary exposure routes: dermal contact, eye contact, and inhalation of dust particles.

-

Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1][7]

-

Eye Protection: Chemical safety goggles or a face shield (meeting EN166 standard) are mandatory to prevent eye contact.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1] Contaminated clothing should be removed and washed before reuse.[7]

-

Respiratory Protection: If working outside a fume hood or if dust formation is significant, a NIOSH-approved N95 dust mask or higher is required.[6][8]

Safe Handling and Storage

-

Handling: Avoid breathing dust.[1] Do not get in eyes, on skin, or on clothing.[1] Wash hands and any exposed skin thoroughly after handling.[1][7] Avoid dust formation during transfer and weighing.[1][8]

-

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and sealed in a dry environment.[2][7] It is also recommended to protect the substance from light.[1]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If symptoms persist, seek medical attention.

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[1] If skin irritation occurs, get medical help.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[7] Seek immediate medical attention.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Do not induce vomiting. Get medical attention if symptoms occur.

Representative Synthesis Protocol: Dichlorination of Resorcinol

This compound is typically synthesized via the electrophilic aromatic substitution of resorcinol. The two hydroxyl groups are strongly activating and ortho-, para-directing, making the C4 and C6 positions (para and ortho to one hydroxyl group, and ortho and para to the other) highly susceptible to chlorination. An investigation into the aqueous chlorination of resorcinol has shown that this compound is a key intermediate formed during the process.[7]

This protocol describes a representative method for the synthesis of this compound using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in a suitable solvent. Sulfuryl chloride is an effective source of electrophilic chlorine for activated aromatic rings.[9]

Scientific Rationale

The mechanism involves the attack of the electron-rich resorcinol ring on the electrophilic chlorine atom of sulfuryl chloride. The hydroxyl groups stabilize the intermediate carbocation (arenium ion) through resonance, facilitating the substitution. The reaction is typically performed in a non-polar solvent to control reactivity and prevent unwanted side reactions. The stepwise addition of the chlorinating agent at a controlled temperature is crucial to manage the exothermic nature of the reaction and to favor the desired dichlorinated product over mono- or tri-chlorinated species.

Sources

- 1. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Resorcinol? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. Sulphuryl chloride as an electrophile for aromatic substitution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

The Solubility Profile of 4,6-Dichlororesorcinol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of 4,6-Dichlororesorcinol and its Solubility

This compound, a halogenated aromatic diol, is a versatile building block in organic synthesis. Its molecular structure, characterized by a benzene ring substituted with two hydroxyl groups and two chlorine atoms, imparts a unique combination of polarity, hydrogen bonding capability, and reactivity. These characteristics make it a valuable intermediate in the synthesis of a wide range of compounds, including antiseptics, disinfectants, advanced polymers, and agrochemicals. The efficiency of these synthetic routes, as well as the formulation of final products, is critically dependent on the solubility of this compound in various organic solvents.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work. We will delve into the theoretical principles governing its solubility, present available solubility data, and provide detailed experimental protocols for determining solubility in the laboratory.

Theoretical Framework: The Molecular Dance of Solute and Solvent

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1] The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[2] In the case of this compound, its solubility is dictated by a nuanced interplay of several key factors:

-

Polarity: The presence of two hydroxyl (-OH) groups and two chlorine (-Cl) atoms imparts a significant degree of polarity to the this compound molecule. The hydroxyl groups are polar and capable of acting as both hydrogen bond donors and acceptors. The chlorine atoms, being electronegative, contribute to the overall polarity and can participate in dipole-dipole interactions. Consequently, this compound is expected to exhibit higher solubility in polar solvents that can engage in similar intermolecular interactions.

-

Hydrogen Bonding: The two hydroxyl groups are the primary drivers of hydrogen bonding interactions.[3] They can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents that are hydrogen bond acceptors (e.g., ketones, ethers, and DMSO). This capacity for hydrogen bonding significantly enhances its solubility in such solvents.

-

Van der Waals Forces: The aromatic ring and the chlorine atoms also contribute to London dispersion forces, a type of van der Waals force. These non-polar interactions allow for some degree of solubility in less polar solvents, although this is generally much lower than in polar, hydrogen-bonding solvents.

-

Temperature: The dissolution of a solid is typically an endothermic process, meaning it requires energy to break the crystal lattice of the solute.[4] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thus increasing the solubility.[2] This effect is particularly pronounced for solids with high melting points, as more energy is needed to overcome the intermolecular forces in the solid state.

Solubility Profile of this compound: A Qualitative and Semi-Quantitative Overview

Qualitative Solubility:

Based on available safety data sheets and chemical supplier information, the following qualitative solubility profile can be established:

This qualitative data aligns with the theoretical principles discussed earlier. The high solubility in polar protic (water, ethanol, methanol) and polar aprotic (acetone, DMSO) solvents is expected due to the strong potential for hydrogen bonding and dipole-dipole interactions.

Illustrative Quantitative Data (Analogous Compound):

To provide a more concrete illustration of the solubility behavior of a structurally related compound, the following table presents the solubility of 2-Chloro-4,6-dinitroresorcinol in various organic solvents at different temperatures. It is important to note that the two nitro groups in this analog will significantly influence its solubility compared to this compound, likely increasing its polarity and hydrogen bonding capabilities. However, the general trends with respect to solvent type and temperature are expected to be similar.

Table 1: Solubility of 2-Chloro-4,6-dinitroresorcinol in Various Solvents at Different Temperatures [6]

| Temperature (K) | Ethanol (mole fraction) | Methanol (mole fraction) | Acetic Acid (mole fraction) | Ethyl Acetate (mole fraction) | Water (mole fraction) |

| 299.35 | 0.0158 | - | 0.0089 | - | - |

| 303.15 | 0.0185 | 0.0142 | 0.0104 | 0.0211 | 0.00018 |

| 313.15 | 0.0263 | 0.0201 | 0.0152 | 0.0298 | 0.00025 |

| 323.15 | 0.0369 | 0.0281 | 0.0221 | 0.0419 | 0.00035 |

| 333.35 | 0.0519 | 0.0392 | 0.0319 | 0.0585 | 0.00049 |

| 343.75 | 0.0731 | - | 0.0459 | 0.0811 | 0.00068 |

Data extracted from a study on 2-Chloro-4,6-dinitroresorcinol and presented here for illustrative purposes.[6]

This data clearly demonstrates the positive correlation between temperature and solubility for this class of compounds.

Experimental Determination of Solubility: A Practical Guide

For researchers and drug development professionals requiring precise solubility data for their specific applications, experimental determination is essential. The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method is reliable and provides thermodynamic solubility data.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow:

Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a scintillation vial.

-

Add a precise volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solution should appear as a saturated slurry with undissolved solid remaining.

-

-

Sampling and Separation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved particles.

-

-

Analysis and Calculation:

-

Prepare a series of dilutions of the clear filtrate with the same solvent.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Causality and Self-Validation:

-

Why excess solid? The presence of excess solid ensures that the solution remains saturated throughout the equilibration period, which is the definition of equilibrium solubility.

-

Why constant temperature? Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Why filtration? Filtration is critical to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Why HPLC? HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved solute, even in the presence of impurities.

Practical Implications and Applications

A thorough understanding of the solubility of this compound is paramount for its effective application in various fields:

-

Chemical Synthesis: In its role as a reaction intermediate, the solubility of this compound in the reaction solvent directly impacts reaction rates, yields, and purity of the final product. Poor solubility can lead to heterogeneous reaction mixtures, slower reaction kinetics, and difficulties in purification.

-

Drug Development and Formulation: For pharmaceutical applications, the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of bioavailability. While this compound itself is not typically an API, its derivatives may be. Understanding its solubility is crucial for designing efficient crystallization and purification processes, as well as for developing suitable formulations for preclinical and clinical studies.

-

Polymer and Materials Science: When used as a monomer in polymerization reactions, the solubility of this compound in the polymerization medium is essential for achieving high molecular weight polymers with desired properties. In the formulation of resins and other materials, solubility will dictate the choice of processing solvents and the final homogeneity of the material.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by the principles of intermolecular forces and thermodynamics. While comprehensive quantitative data remains to be fully elucidated in publicly accessible literature, a strong theoretical understanding combined with qualitative observations and data from analogous compounds provides a solid foundation for its practical application. For applications demanding high precision, the experimental determination of solubility using robust methods like the shake-flask protocol is indispensable. This guide provides the necessary theoretical background, practical methodologies, and an understanding of the broader implications of solubility to empower researchers and developers in their work with this important chemical intermediate.

References

- LookChem. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- Zhang, L., & Yuan, H. Q. (2021). Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water.

- Diva-portal.org. (n.d.). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption.

- ResearchGate. (n.d.). Computational models for the prediction of drug solubility.

- Nguyen, B. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- ResearchGate. (n.d.). Solvent effects on the spectroscopic properties of 4-hexylresorcinol.

- Olivares, S. P., Risso, S., & Gutiérrez, M. I. (2008). Solvent effects on the spectroscopic properties of 4-hexylresorcinol. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 71(2), 336–339.

- Patheon Pharma Services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement.

- Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. ADMET & DMPK, 7(2), 79–107.

- PubChem. (n.d.). 4-Chlororesorcinol.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- National Center for Biotechnology Information. (n.d.). Solubility and Decomposition of Organic Compounds in Subcritical Water.

- MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

- Semantic Scholar. (n.d.). Solute-Solvent Interactions.

- Wikipedia. (n.d.). Solubility.

- Griffith Research Online. (n.d.). Using new solvatochromic parameters to investigate dye–solvent interactions.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Google Patents. (n.d.). Preparation of 4,6-diaminoresorcinol through a bisazoarylresorcinol intermediate.

- PubMed. (n.d.). Formulation and food deprivation affects 2,4-D neurobehavioral toxicity in rats.

- EPA NEIPS. (n.d.). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry.

- PubChem. (n.d.). 3,4-Dichlorophenol.

- ResearchGate. (n.d.). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K.

- ResearchGate. (n.d.). A review on formulations and applications of 2, 4-Dichlorophenoxyacetic acid and its future perspectives.

- PubMed Central. (2023, October 7). 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior.

- Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.

Sources

- 1. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FORMULATION SELECTION - Amorphous Dispersions & Other Tools for Drug Discovery Formulation Support [drug-dev.com]

- 3. lookchem.com [lookchem.com]

- 4. 137-19-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Dichlororesorcinol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4,6-dichlororesorcinol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral features of this compound, offering a robust framework for its characterization. In the absence of publicly available experimental spectra, this guide utilizes established principles of NMR spectroscopy and substituent effects on aromatic systems to provide a detailed and scientifically grounded prediction of the ¹H and ¹³C NMR spectra.

Introduction

This compound, a halogenated derivative of resorcinol, is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring two hydroxyl groups and two chlorine atoms on a benzene ring, presents a unique electronic environment that is reflected in its NMR spectra. Understanding the precise ¹H and ¹³C NMR spectral data is paramount for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems. This guide provides a detailed, predicted analysis of its NMR spectra, underpinned by data from analogous compounds and fundamental spectroscopic principles.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the symmetry of the molecule. The key to this prediction lies in the additive effects of the hydroxyl (-OH) and chloro (-Cl) substituents on the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~ 7.10 - 7.30 | Singlet | - | 1H |

| H-5 | ~ 6.80 - 7.00 | Singlet | - | 1H |

| OH (at C-1, C-3) | ~ 5.0 - 6.0 | Broad Singlet | - | 2H |

Note: Predicted values are based on analysis of substituent effects and data from similar compounds. Actual experimental values may vary.

Rationale for Predicted ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum of this compound is based on the analysis of substituent effects on the benzene ring. The two hydroxyl groups are strong electron-donating groups, which tend to shield the aromatic protons, shifting their signals upfield (to lower ppm values). Conversely, the chlorine atoms are electron-withdrawing groups, which deshield the aromatic protons, shifting their signals downfield (to higher ppm values).

The proton at the C-2 position is situated between two hydroxyl groups and is ortho to one chlorine atom. The proton at the C-5 position is ortho to two chlorine atoms and para to one hydroxyl group. The interplay of these shielding and deshielding effects leads to the predicted chemical shifts. Due to the substitution pattern, no direct proton-proton coupling is expected for the aromatic protons, leading to the prediction of two singlets. The hydroxyl protons are expected to appear as a broad singlet due to chemical exchange, a common feature for such functional groups.

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-3 | ~ 150 - 155 |

| C-2 | ~ 105 - 110 |

| C-4, C-6 | ~ 120 - 125 |

| C-5 | ~ 115 - 120 |

Note: Predicted values are based on analysis of substituent effects and data from similar compounds. Actual experimental values may vary.

Rationale for Predicted ¹³C NMR Spectrum

The prediction of the ¹³C NMR spectrum is also based on substituent effects. The hydroxyl groups cause a significant downfield shift for the carbons to which they are attached (C-1 and C-3) due to their electronegativity. The chlorine atoms also induce a downfield shift on the carbons they are bonded to (C-4 and C-6). The carbons at the C-2 and C-5 positions are influenced by the combined effects of the adjacent and para substituents. The symmetry of the molecule results in four distinct carbon signals.

Experimental Protocol for NMR Analysis

To obtain experimental NMR data for this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible results.

Step-by-Step Methodology

-

Sample Preparation :

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the hydroxyl proton signals.[1][2][3][4][5] DMSO-d₆ is often a good choice for phenols as it can slow down the exchange of the hydroxyl protons, sometimes allowing for the observation of coupling.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.[3][4]

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and match the probe for the specific solvent and sample.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify the peak multiplicities and measure coupling constants where applicable.

-

Visualization of Molecular Structure and NMR Relationships

The following diagrams illustrate the molecular structure of this compound and the logical relationships for spectral interpretation.

Caption: Molecular structure of this compound with atom numbering.

Caption: Workflow for predicting and interpreting the NMR spectra of this compound.

Conclusion

This technical guide provides a detailed, albeit predicted, analysis of the ¹H and ¹³C NMR spectral data of this compound. The provided data tables, rationale, and experimental protocol serve as a valuable resource for scientists working with this compound. The predictions are grounded in the fundamental principles of NMR spectroscopy and are informed by the known effects of hydroxyl and chloro substituents on aromatic systems. Experimental verification of these predictions will provide the definitive characterization of this molecule and will be a valuable addition to the spectroscopic literature.

References

- Organomation.

- Hornak, J. P.

- Nanalysis Corp. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

- Western University, Department of Chemistry.

- University of Bristol, School of Chemistry.

- JoVE.

- Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

- PubChem. Resorcinol. [Link]

Sources

A Technical Guide to the Structural Elucidation of 4,6-Dichlororesorcinol Utilizing FT-IR and Mass Spectrometry

This guide provides an in-depth analysis of 4,6-Dichlororesorcinol (CAS 137-19-9), a key intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] A comprehensive understanding of its structural features is paramount for quality control, reaction monitoring, and regulatory compliance. Herein, we detail the application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound.

Introduction to this compound: Properties and Significance

This compound, with the chemical formula C₆H₄Cl₂O₂, is a dihalogenated phenol.[1][2] Its structure, featuring a resorcinol (1,3-dihydroxybenzene) core with two chlorine substituents, dictates its chemical reactivity and physical properties.[1] This compound typically appears as a white to pale yellow crystalline solid.[1] A summary of its key properties is presented in Table 1. The precise characterization of this molecule is crucial for its application in various synthetic pathways, including the preparation of HMG-CoA reductase inhibitors.[2]

| Property | Value | Source |

| CAS Number | 137-19-9 | [1][3] |

| Molecular Formula | C₆H₄Cl₂O₂ | [1][2] |

| Molecular Weight | 179.00 g/mol | [2] |

| Melting Point | 104-106 °C | [3] |

| Boiling Point | 254 °C | [3] |

| Appearance | White to pale yellow crystalline solid | [1] |

Structural Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For this compound, the FT-IR spectrum provides a unique fingerprint, revealing the presence of hydroxyl, aromatic, and carbon-chlorine bonds.

Predicted FT-IR Spectral Features of this compound

The FT-IR spectrum of this compound is predicted to exhibit several characteristic absorption bands. These predictions are based on the known spectral data of similar compounds like phenols, resorcinol, and other chlorinated phenols.[4][5][6][7][8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| 3550 - 3200 (broad) | O-H stretching | The presence of two hydroxyl groups leads to intermolecular hydrogen bonding, resulting in a broad and strong absorption band.[8][9] |

| 3100 - 3000 | Aromatic C-H stretching | Characteristic of the C-H bonds on the benzene ring. |

| 1620 - 1580 | Aromatic C=C stretching | These absorptions arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[6] |

| 1470 - 1430 | Aromatic C=C stretching | Further confirmation of the aromatic ring structure. |

| 1300 - 1200 | C-O stretching | The stretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl groups is a key indicator.[8] |

| 850 - 750 | C-Cl stretching | The carbon-chlorine bonds will exhibit stretching vibrations in this region of the spectrum. |

| Below 900 | Out-of-plane C-H bending | These bands can provide information about the substitution pattern on the benzene ring. |

Experimental Protocol for FT-IR Analysis

A robust FT-IR analysis of this compound can be achieved using the following protocol with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Collection: Record a background spectrum of the clean ATR crystal. This is crucial for obtaining a clean sample spectrum.

-

Sample Preparation: Place a small amount of the this compound powder onto the ATR crystal.

-

Sample Analysis: Apply consistent pressure to the sample using the ATR press to ensure good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.[10]

-

Data Processing: The resulting spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Diagram of the FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis of this compound.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides definitive confirmation of its elemental composition and connectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique for the analysis of chlorinated phenols.[11][12][13][14]

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is expected to show a distinct molecular ion region and characteristic fragment ions.

-

Molecular Ion (M⁺): The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to three peaks for the molecular ion:

-

Fragmentation Pattern: Electron impact (EI) ionization will induce fragmentation of the molecular ion. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or side chains.[15][18][19][20][21]

| m/z (for ³⁵Cl) | Ion Structure | Fragmentation Pathway |

| 178 | [C₆H₄³⁵Cl₂O₂]⁺ | Molecular Ion (M⁺) |

| 143 | [C₆H₄³⁵ClO₂]⁺ | Loss of a Chlorine radical (•Cl) |

| 114 | [C₅H₃³⁵ClO]⁺ | Loss of CO from the [M-Cl]⁺ fragment |

| 77 | [C₆H₅]⁺ | Loss of both chlorine atoms and hydroxyl groups, followed by rearrangement. |

Experimental Protocol for GC-MS Analysis

A standard GC-MS protocol for the analysis of this compound is as follows:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or dichloromethane.

-

GC Separation:

-

Injector: Splitless injection at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) to ensure elution.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular ion and fragmentation pattern.

Diagram of the GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and reliable methodology for the comprehensive structural analysis of this compound. FT-IR confirms the presence of key functional groups, while mass spectrometry provides definitive evidence of the molecular weight and elemental composition through its characteristic isotopic pattern and fragmentation. These techniques, when used in concert, offer a self-validating system for the identification and quality control of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.

References

- LookChem. This compound|137-19-9. [Link]

- Varian, Inc.

- Agilent Technologies, Inc.

- Puig, D., & Barceló, D. (1999). Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode.

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82–87. [Link]

- MySkinRecipes. This compound. [Link]

- ResearchGate. FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). [Link]

- ACS Publications. Mass Spectrometric Analysis.

- MySkinRecipes. This compound. [Link]

- ResearchGate. Mid-infrared spectra of aα-resorcinol (solid), bα-resorcinol unit-cell.... [Link]

- Chemistry LibreTexts.

- NIST. Phenol, 2,4-dichloro-. [Link]

- ResearchGate. Table 4 -4. Bands and Assignments for the IR Spectrum of Resorcinol. [Link]

- ResearchGate. Fig4.2(a)

- Doc Brown's Chemistry.

- PubChem. Resorcinol. [Link]

- Chemguide. mass spectra - the M+2 peak. [Link]

- ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

- Chemistry LibreTexts.

- eGyanKosh.

- ResearchGate. FT-IR spectra of choline chloride (a), phenol (b) and DES1 (c). [Link]

- Doc Brown's Chemistry. infrared spectrum of phenol. [Link]

- NIH. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. [Link]

- YouTube. FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. [Link]

- Slideshare.

- GSC Online Press.

Sources

- 1. CAS 137-19-9: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. gcms.cz [gcms.cz]

- 14. gcms.cz [gcms.cz]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. researchgate.net [researchgate.net]

crystal structure of 4,6-Dichlororesorcinol

An In-depth Technical Guide to the Crystal Structure of 4,6-Dichlororesorcinol

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's bulk properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and key intermediates, a thorough understanding of the solid-state structure is paramount for robust drug development and manufacturing. This guide provides a comprehensive technical overview of this compound, a chlorinated aromatic diol. While a definitive single-crystal structure has not been widely reported in publicly accessible databases as of this writing, this document outlines the authoritative methodologies for its determination. We will detail the necessary experimental protocols, from crystal growth to X-ray diffraction analysis, and explore the anticipated intermolecular interactions that govern its crystal packing. This paper serves as both a summary of known properties and a practical guide for researchers undertaking the crystallographic characterization of this compound.

Introduction to this compound

This compound (CAS No. 137-19-9) is a substituted aromatic compound belonging to the resorcinol family, characterized by a benzene ring with two hydroxyl groups at positions 1 and 3, and two chlorine atoms at positions 4 and 6. Its molecular structure, featuring both hydrogen bond donors (-OH) and acceptors (-OH, -Cl), suggests a high potential for forming robust and intricate crystalline networks. Such interactions are fundamental to the field of crystal engineering, where understanding and controlling them allows for the design of materials with tailored properties. In the pharmaceutical context, unforeseen polymorphic transitions—different crystal structures of the same molecule—can drastically alter a drug's performance and regulatory standing. Therefore, the foundational step of determining the primary crystal structure is a non-negotiable aspect of chemical development.

Physicochemical Properties

A summary of the key properties of this compound is essential for designing crystallization experiments. The choice of solvent, for instance, is directly informed by its solubility profile.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂O₂ | |

| Molecular Weight | 179.00 g/mol | |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 104-106 °C | |

| Boiling Point | 254 °C | |

| Water Solubility | Soluble | |

| Other Solubilities | Slightly soluble in DMSO and Methanol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 |

Experimental Determination of the Crystal Structure

The definitive method for elucidating the atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). This process requires the initial growth of high-quality, single crystals, which can then be analyzed to produce a three-dimensional model of the molecular and packing structure.

Protocol for Single Crystal Growth

The primary challenge in SC-XRD is often the cultivation of a suitable crystal. The goal is to produce a single, defect-free crystal of adequate size (typically 0.1-0.4 mm in each dimension). Given the properties of this compound, the slow evaporation technique is a logical starting point. This method was successfully used to grow crystals of the structurally similar compound 4-amino-2,6-dichlorophenol.

Step-by-Step Protocol: Slow Evaporation

-

Solvent Selection: Based on known solubility data, select a suitable solvent. Methanol is a strong candidate due to its moderate volatility and the compound's slight solubility.

-

Solution Preparation: Prepare a near-saturated solution of this compound (e.g., 97% purity or higher) in the chosen solvent at room temperature. Ensure the solute is fully dissolved, using gentle warming if necessary, and then allowing it to cool.

-

Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline powder.

-

Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of evaporation, which is crucial for promoting slow, ordered crystal growth rather than rapid precipitation.

-

Isolation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. Monitor periodically for the formation of well-defined, transparent crystals.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or loop and dry them on filter paper.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable crystal is obtained, the SC-XRD experiment can proceed. This workflow is the gold standard for unambiguous structure determination.

Caption: Workflow for Single-Crystal X-ray Diffraction.

The process begins with growing and selecting a high-quality crystal. This crystal is then exposed to an X-ray beam in a diffractometer, which generates a unique diffraction pattern. This pattern is computationally processed to solve the crystallographic phase problem, yielding an initial model of the electron density. Finally, this model is refined to pinpoint atomic positions with high precision, resulting in a complete and validated crystal structure in the standard Crystallographic Information File (CIF) format. Programs like SHELXT for structure solution and SHELXL for refinement are industry-standard tools for this process.

Predicted Intermolecular Interactions and Crystal Packing

The molecular structure of this compound allows for a predictive analysis of the non-covalent interactions that will likely dictate its crystal packing. These interactions are critical for the thermodynamic stability of the crystal lattice.

-

Hydrogen Bonding: This is expected to be the dominant and most influential interaction. The two hydroxyl (-OH) groups are excellent hydrogen bond donors and can also act as acceptors. This will likely lead to the formation of robust synthons, such as chains or rings of molecules linked by O-H···O bonds.

-

Halogen Bonding: The chlorine atoms can act as weak Lewis bases, potentially participating in Cl···Cl or C-H···Cl interactions, which would further stabilize the crystal packing.

-

π-π Stacking: The aromatic nature of the benzene ring allows for stacking interactions between adjacent molecules, contributing to the overall cohesive energy of the crystal.

Caption: Potential intermolecular interactions in this compound.

Polymorphism: A Critical Consideration

Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure. Different polymorphs can have dramatically different physical properties, making a thorough polymorph screen an essential part of drug development to identify the most stable and suitable form. Studies on other dichlorinated aromatic compounds have revealed the existence of multiple polymorphic forms, suggesting that this compound may also exhibit this behavior.

A systematic polymorph screen is the established method to discover and characterize potential polymorphs.

Protocol: Comprehensive Polymorphism Screen

-

Objective: To discover all accessible crystalline forms of this compound under a wide range of thermodynamic and kinetic conditions.

-

Methodology: A matrix of crystallization experiments should be designed, varying solvents, saturation levels, and temperatures.

-

Analysis: Each solid sample produced must be analyzed, primarily by Powder X-ray Diffraction (PXRD), to identify its crystalline form. Unique PXRD patterns indicate the discovery of a new polymorph.

| Crystallization Method | Solvents (by Polarity) | Conditions |

| Slow Evaporation | Heptane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, Water | Ambient Temperature |

| Cooling Crystallization | Saturated solutions at 50°C cooled to 5°C | Various cooling rates (e.g., 1°C/min, 1°C/hr) |